2-Methoxy-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound features a methoxy group and a methoxyethoxy group attached to an aniline structure, which contributes to its unique chemical properties. The presence of these functional groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and biological research.
The uniqueness of 2-Methoxy-4-(2-methoxyethoxy)aniline lies in its dual functional groups that enhance both reactivity and stability, making it suitable for a wide range of scientific and industrial applications .
2-Methoxy-4-(2-methoxyethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of quinazolines, which have various pharmacological properties. Quinazolines are known for their roles in treating conditions such as cancer and inflammation. Additionally, the compound's ability to modulate enzyme activity makes it valuable in biochemical studies.
The synthesis of 2-Methoxy-4-(2-methoxyethoxy)aniline can be achieved through several methods:
The applications of 2-Methoxy-4-(2-methoxyethoxy)aniline span various fields:
Research indicates that 2-Methoxy-4-(2-methoxyethoxy)aniline interacts with specific enzymes and receptors, influencing various biological pathways. These interactions can lead to modulation of cellular activities, making it a subject of interest in pharmacological studies. Understanding these interactions is crucial for developing targeted therapies based on this compound.
The development of alkoxy-substituted aniline derivatives traces its origins to the mid-19th century, when aniline itself became a cornerstone of synthetic dye chemistry. The introduction of alkoxy groups (–OR) to the aniline scaffold emerged as a strategy to modulate electronic properties and solubility for industrial applications. Early work focused on simple methoxy derivatives like para-anisidine (4-methoxyaniline), which found use in azo dye synthesis.
The addition of polyether chains, such as 2-methoxyethoxy groups, represents a more recent innovation driven by pharmaceutical and materials science needs. For example, 4-(2-methoxyethoxy)aniline (CAS 33311-29-4) was first reported in the 1970s as a precursor for specialty polymers. The specific derivative 2-methoxy-4-(2-methoxyethoxy)aniline (CAS 736133-48-5) gained prominence in the early 2000s due to its utility in kinase inhibitor synthesis.
Table 1: Key milestones in alkoxy-aniline development
| Year | Compound | Application | Reference |
|---|---|---|---|
| 1856 | para-Anisidine | Dye synthesis | |
| 1978 | 4-(2-Methoxyethoxy)aniline | Polymer precursors | |
| 2003 | 2-Methoxy-4-(2-methoxyethoxy)aniline | Pharmaceutical intermediates |
This compound’s dual alkoxy substitution enables unique electronic and steric properties:
In pharmaceutical contexts, it serves as a key intermediate for:
Table 2: Pharmaceutical intermediates derived from 2-methoxy-4-(2-methoxyethoxy)aniline
Although every synthetic route ultimately requires an aniline nucleus bearing a free hydroxyl group in the para-position, two precursors dominate commercial practice:
Both substrates exhibit high chemoselectivity for substitution at the para-hydroxyl site, thereby minimizing ortho-ether formation [2].
High-pressure stainless-steel stirred-tank reactors fitted with dip-pipes for caustic addition and external recirculation loops for slurry handling are standard for the pressure-mediated process [2]. Glass-lined batch kettles suffice for the cesium-promoted catalytic routes operating below 2 bar [3].
This historical method adapts the pressure protocol patented for phenolic substrates to the aniline series.
| Parameter | Typical setting | Reference |
|---|---|---|
| Substrate | 2-Methoxy-4-hydroxyaniline (1.0 mol) | 31 |
| Alkylating agent | 2-Chloroethyl methyl ether (6.0 mol, serves as solvent) | 31 |
| Base | Sodium carbonate (1.1 mol) | 31 |
| Temperature | 150 °C | 31 |
| Autogenous pressure | 5–7 bar | 31 |
| Reaction time | 8–10 h | 31 |
| Isolated yield | 78% after fractional vacuum distillation | 31 |
Process notes
Recent pilot work demonstrates that adding a catalytic amount of potassium iodide (0.1 mol %) accelerates chloride displacement, shortening cycle times to four hours without eroding selectivity [2]. Parallel micro-fluidic studies reveal first-order kinetics in phenoxide and zero-order dependence on excess ether after three molar equivalents, indicating saturation of the liquid phase [4].
Key improvements
An open-reaction-database experiment couples 2-chloro-4-fluoronitrobenzene with 2-methoxyethanol under cesium carbonate and catalytic copper(I) iodide to furnish the desired ether nitro-arene, which is subsequently reduced to the target aniline in one pot .
| Step | Reagents (1.0 mol scale) | Conditions | Yield |
|---|---|---|---|
| Etherification | Copper(I) iodide (0.05 mol), cesium carbonate (1.5 mol), 2-methoxyethanol (3 mol) | 120 °C, 6 h, nitrogen | 86% |
| Hydrogenation | Raney nickel (0.05 mol), hydrogen (40 bar) | 60 °C, 3 h | 95% (based on nitro-arene) |
Highlights
Above 300 °C, benzoate esters act as transient alkyl donors in a homogeneous sodium benzoate catalyst system [4]. Transferring the methodology to the aniline substrate affords quantitative conversion within fifteen minutes, albeit requiring specialized alloy reactors resistant to benzoic acid corrosion.
A 0.5 mol % loading of tris[2-(methoxyethoxy)ethyl]amine combined with cesium carbonate enables complete etherification at 100 °C under atmospheric pressure using isopropyl acetate as solvent, thereby eliminating pressurization hardware [3].
| Impurity | Origin | Removal strategy | Efficiency |
|---|---|---|---|
| Sodium chloride | Acid–base neutralization | Hot pressure filtration through sintered-steel candles | > 99% [2] |
| Unreacted precursor | Incomplete conversion | Dilution with toluene followed by alkaline aqueous extraction | Residual < 0.3% w/w [2] |
| Anisidine homologs | O-alkylation at unintended positions | Recycle to front-end phenolate tank; undergo second pass | 70% re-conversion |
| Copper traces | Catalyst leaching | Diethylene-triamine resin scavenging, 2 bed-volumes | < 2 ppm |
Distillation parameters
Waste valorization
| Route | Yield | E-factor (kg waste / kg product) | Capital intensity | Comment |
|---|---|---|---|---|
| Pressure chloroether | 78% [2] | 3.8 | Moderate | Mature, robust |
| Potassium-iodide accelerated | 86% [2] | 2.9 | Moderate | Faster cycles |
| Cesium–copper catalytic | 81% | 2.2 | Low | Ambient pressure |
| High-temperature homogeneous | 92% [4] | 2.0 | High | Specialized metallurgy |
| Phase-transfer cesium | 75% [3] | 2.6 | Low | Solvent intensive |